2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide
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Overview
Description
2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound It is a member of the benzofuro[3,2-d]pyrimidine class, characterized by a fused ring structure involving benzofuran and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide can be achieved through multistep organic synthesis, starting from readily available precursors. Common synthetic routes may involve:
- Formation of the Benzofuro[3,2-d]pyrimidine Core::
Initial cyclization reactions to construct the benzofuran and pyrimidine rings.
Use of specific catalysts or reagents to facilitate ring closure.
- Introduction of the Benzyl Group::
Benzylation of intermediates using benzyl halides and strong bases.
Ensuring controlled conditions to achieve regioselectivity.
- Attachment of the Methylthio Substituent::
Incorporation of the methylthio group through thiol-ene reactions or direct substitution.
- Final Acetamide Formation::
Acylation reactions to attach the N-(3-(methylthio)phenyl)acetamide moiety.
Optimization of temperature and solvent conditions to maximize yield.
Industrial Production Methods: For large-scale production, industry may utilize more efficient and scalable methods, potentially involving:
- Flow Chemistry::
Continuous flow reactors for improved reaction control and consistency.
- Microwave-Assisted Synthesis::
Use of microwave irradiation to enhance reaction rates and reduce processing time.
Chemical Reactions Analysis
Types of Reactions: 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:
- Oxidation::
Oxidative cleavage of the methylthio group.
- Reduction::
Reduction of carbonyl groups to alcohols.
- Substitution::
Nucleophilic or electrophilic substitution at aromatic sites.
- Oxidation::
Reagents like potassium permanganate or chromium trioxide.
Conditions often involve acidic or basic media.
- Reduction::
Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Mild conditions to prevent over-reduction.
- Substitution::
Electrophiles or nucleophiles depending on the reaction site.
Solvents like ethanol or dichloromethane to facilitate the reactions.
- Oxidation::
Sulfone or sulfoxide derivatives.
- Reduction::
Hydroxy derivatives.
- Substitution::
Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Catalysts::
Serving as ligands for catalysis in organic synthesis.
- Intermediates::
Used in the preparation of more complex molecules.
- Enzyme Inhibition::
Potential inhibitor of specific enzymes due to its structural features.
- Protein Interaction Studies::
Use in binding assays to study protein-ligand interactions.
- Pharmacological Research::
Evaluation as a potential therapeutic agent.
- Drug Design::
Structural modifications for improved efficacy and specificity.
- Material Science::
Applications in the development of novel materials.
- Chemical Engineering::
Use in process optimization and reaction mechanisms.
Mechanism of Action
The mechanism of action for 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide often involves:
Molecular Targets:- Enzymes::
Specific enzyme targets based on its inhibitory activity.
- Receptors::
Potential binding to certain cellular receptors.
- Signal Transduction::
Modulation of signaling pathways by interacting with proteins or enzymes.
- Gene Expression::
Influence on gene expression profiles in biological systems.
Comparison with Similar Compounds
Similar Compounds:
- 2-(3-benzyl-2,4-dioxobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide:
- N-(3-(methylthio)phenyl)-2-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl acetate:
- Enhanced Biological Activity::
Unique combination of functional groups enhancing biological activity.
- Versatile Reactivity::
Diverse reactivity patterns making it suitable for various applications.
This article gives a comprehensive overview of 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide, covering its synthesis, reactions, applications, and more. Any more details you'd like to dive into?
Properties
CAS No. |
892419-98-6 |
---|---|
Molecular Formula |
C26H21N3O4S |
Molecular Weight |
471.53 |
IUPAC Name |
2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C26H21N3O4S/c1-34-19-11-7-10-18(14-19)27-22(30)16-28-23-20-12-5-6-13-21(20)33-24(23)25(31)29(26(28)32)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,27,30) |
InChI Key |
FKWVOYAKPUPGQZ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
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